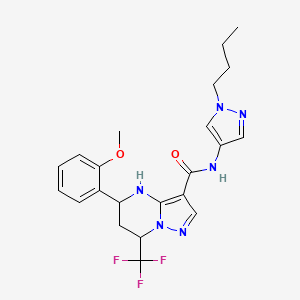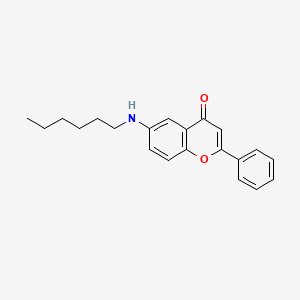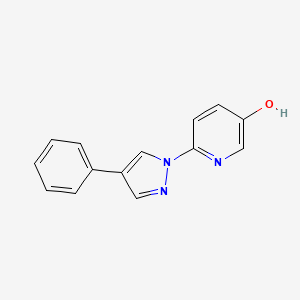
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is a fluorinated derivative of pentacene, a well-known organic semiconductor. The addition of bromine and multiple fluorine atoms enhances its electronic properties, making it a subject of interest in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene typically involves the bromination of a fluorinated pentacene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by Lewis acids such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step process starting from commercially available fluorinated precursors. The process would be optimized for high yield and purity, involving steps such as purification through column chromatography and recrystallization.
化学反应分析
Types of Reactions
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Coupling Reactions: It can be used in cross-coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted pentacenes, while coupling reactions can produce extended conjugated systems.
科学研究应用
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene has several applications in scientific research:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Studied for its unique electronic properties and potential use in flexible electronic devices.
Chemical Sensors: Employed in the development of sensors due to its sensitivity to various analytes.
Biological Studies: Investigated for its interactions with biological molecules, although this area is less explored.
作用机制
The mechanism by which 2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene exerts its effects is primarily through its electronic properties. The fluorine atoms increase the electron affinity, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s behavior in electronic devices, enhancing charge transport and stability.
相似化合物的比较
Similar Compounds
Pentacene: The parent compound, widely used in organic electronics.
Tetradecafluoropentacene: A fully fluorinated derivative with different electronic properties.
2-Bromo-pentacene: A brominated derivative without fluorine atoms.
Uniqueness
2-Bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene is unique due to the combination of bromine and multiple fluorine atoms, which significantly alter its electronic properties compared to its analogs. This makes it particularly valuable in applications requiring high electron affinity and stability.
属性
CAS 编号 |
919293-77-9 |
|---|---|
分子式 |
C22BrF13 |
分子量 |
591.1 g/mol |
IUPAC 名称 |
2-bromo-1,3,4,5,6,7,8,9,10,11,12,13,14-tridecafluoropentacene |
InChI |
InChI=1S/C22BrF13/c23-9-16(30)5-6(17(31)20(9)34)13(27)2-1(12(5)26)10(24)3-4(11(2)25)15(29)8-7(14(3)28)18(32)21(35)22(36)19(8)33 |
InChI 键 |
RRVYYOQKZNRTMJ-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=C3C(=C1F)C(=C4C(=C3F)C(=C(C(=C4F)F)Br)F)F)F)C(=C5C(=C2F)C(=C(C(=C5F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12638531.png)


![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)

![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)

![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
![2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol](/img/structure/B12638558.png)
![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
